![molecular formula C15H14ClN3O3 B5693155 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide, also known as CRID3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CRID3 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in a variety of cellular processes, including inflammation, immune response, and cell proliferation.
作用機序
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit and preventing its activation. This results in the inhibition of the phosphorylation and subsequent degradation of IκBα, which normally allows the translocation of NF-κB to the nucleus and the activation of downstream target genes.
Biochemical and Physiological Effects
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can reduce the growth of tumors in animal models of cancer. Additionally, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to reduce inflammation in animal models of autoimmune disorders and inflammatory conditions.
実験室実験の利点と制限
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the NF-κB signaling pathway.
However, there are also limitations to the use of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the use of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in vivo can be challenging due to its poor bioavailability and rapid clearance from the body.
将来の方向性
There are several future directions for the study of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential therapeutic applications of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in the treatment of cancer, autoimmune disorders, and inflammatory conditions. Additionally, the use of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation.
合成法
The synthesis of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves several steps, including the reaction of 4-pyridinecarboximidamide with 2-(3-chlorophenoxy)propanoyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white powder with a purity of over 95%.
科学的研究の応用
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in a variety of cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of this pathway has been implicated in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10(21-13-4-2-3-12(16)9-13)15(20)22-19-14(17)11-5-7-18-8-6-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIPCXHSSDZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

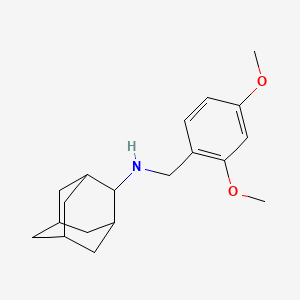
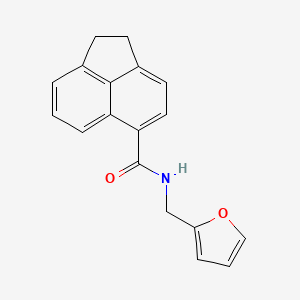
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
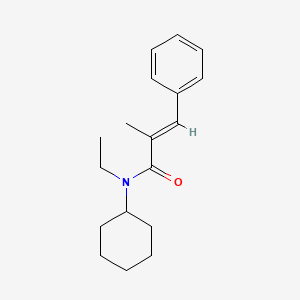
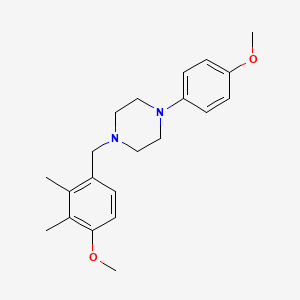
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
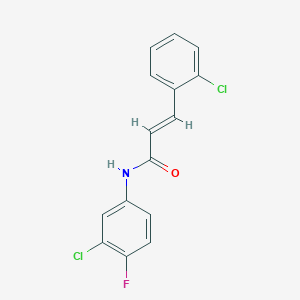
![2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5693142.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5693168.png)